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Compound of Interest

Compound Name: Nav1.8-IN-8

Cat. No.: B12370942 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nav1.8-IN-8, a potent inhibitor of

the voltage-gated sodium channel Nav1.8. This document details its chemical structure,

physicochemical and pharmacological properties, and its role in the context of Nav1.8 signaling

pathways. It also includes a detailed experimental protocol for the characterization of Nav1.8

inhibitors.

Chemical Structure and Properties
Nav1.8-IN-8, with the CAS number 2626945-23-9, is a pyridine nitroxide compound.[1] Its

chemical identity is crucial for understanding its interactions with the Nav1.8 channel.

Table 1: Chemical and Physicochemical Properties of Nav1.8-IN-8
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Property Value Reference

IUPAC Name

3-(4,5-dichloro-2-(4-

(trifluoromethoxy)phenoxy)ben

zamido)pyridin-1-ium-1-olate

[2][3]

Molecular Formula C19H11Cl2F3N2O4 [2]

Molecular Weight 459.2 g/mol [2]

SMILES

O=C(C1=CC(Cl)=C(C=C1OC2

=CC=C(C=C2)OC(F)

(F)F)Cl)NC3=CC=C--INVALID-

LINK--=C3

[4]

CAS Number 2626945-23-9 [1][2][3][4]

Pharmacological Properties
Nav1.8-IN-8 is identified as a Nav1.8 channel inhibitor.[1] The Nav1.8 sodium channel,

encoded by the SCN10A gene, is predominantly expressed in the peripheral nervous system,

specifically in the dorsal root ganglion (DRG) and trigeminal ganglion neurons, which are key

for transmitting pain signals.[5][6][7] Unlike other sodium channels, Nav1.8 is resistant to

tetrodotoxin (TTX) and plays a significant role in the upstroke of the action potential in

nociceptive sensory neurons.[8][9] Its unique biophysical properties, including slow inactivation

kinetics and a depolarized voltage dependence of inactivation, make it a critical contributor to

neuronal hyperexcitability in chronic pain states.[7][8]

While specific IC50 values and selectivity profiles for Nav1.8-IN-8 are not readily available in

the public domain, its classification as a Nav1.8 inhibitor suggests it is active against this

channel. For context, other selective Nav1.8 inhibitors have demonstrated potent inhibitory

activity. For example, A-803467 has an IC50 of 8 nM, and PF-01247324 has an IC50 of 196 nM

for the human Nav1.8 channel.[10]

Table 2: Pharmacological Context of Nav1.8 Inhibitors
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Compound Target IC50 Reference

A-803467 hNav1.8 8 nM [10]

PF-01247324 hNav1.8 196 nM [10]

VX-150m hNav1.8 15 nM

VX-548 (suzetrigine) hNav1.8 0.27 nM

Nav1.8-IN-16 hNav1.8 5.9 nM [10]

Nav1.8-IN-20 Nav1.8 14 nM [10]

Signaling Pathways and Mechanism of Action
The Nav1.8 channel is a key player in the transmission of nociceptive signals. Its activity is

modulated by various inflammatory mediators, which can lead to peripheral sensitization and

the transition to chronic pain.

The diagram below illustrates the central role of Nav1.8 in the nociceptive signaling pathway

and the proposed mechanism of action for a Nav1.8 inhibitor like Nav1.8-IN-8.
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Caption: Role of Nav1.8 in pain signaling and inhibition by Nav1.8-IN-8.

Experimental Protocols
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The following is a generalized but detailed protocol for the characterization of a Nav1.8 inhibitor

using whole-cell patch-clamp electrophysiology, a standard method for studying ion channel

function. This protocol is based on methodologies commonly used for evaluating Nav1.8

inhibitors.[11][12]

Objective: To determine the potency and selectivity of a test compound (e.g., Nav1.8-IN-8) on

human Nav1.8 channels expressed heterologously in a mammalian cell line (e.g., HEK293 or

CHO cells).

Materials:

HEK293 or CHO cell line stably expressing human Nav1.8.

Cell culture reagents: DMEM/F-12 medium, fetal bovine serum (FBS), penicillin-

streptomycin, selection antibiotics (e.g., G418).

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Borosilicate glass capillaries for pipette fabrication.

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH

7.4 with NaOH).

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

Test compound stock solution (e.g., 10 mM in DMSO).

Experimental Workflow:
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Inhibitor Characterization Workflow
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Caption: Workflow for electrophysiological characterization of a Nav1.8 inhibitor.

Procedure:

Cell Culture: Culture the Nav1.8-expressing cells under standard conditions (37°C, 5%

CO2). Passage cells every 2-3 days to maintain sub-confluent cultures. For recording, plate
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cells onto glass coverslips 24-48 hours prior to the experiment.

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled

with the internal solution.

Recording:

Place a coverslip with cells in the recording chamber and perfuse with the external

solution.

Approach a single, healthy-looking cell with the recording pipette and form a giga-ohm

seal.

Rupture the cell membrane to achieve the whole-cell configuration.

Hold the cell at a holding potential of -100 mV.

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV

increments) to elicit Nav1.8 currents.

Compound Application:

After recording a stable baseline, perfuse the cell with the external solution containing the

desired concentration of the test compound.

Allow the compound to equilibrate for 2-5 minutes.

Post-Compound Recording:

Repeat the voltage-step protocol to record the inhibited Nav1.8 currents.

Data Analysis:

Measure the peak inward current at each voltage step before and after compound

application.

Calculate the percentage of inhibition for each concentration of the test compound.

Fit the concentration-response data to a Hill equation to determine the IC50 value.
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To assess selectivity, repeat the protocol with cell lines expressing other sodium channel

subtypes (e.g., Nav1.5, Nav1.7).

Conclusion
Nav1.8-IN-8 is a valuable research tool for investigating the role of the Nav1.8 sodium channel

in pain and other neurological disorders. Its specific inhibitory action on Nav1.8 makes it a

potential lead compound for the development of novel analgesics. The experimental protocols

outlined in this guide provide a framework for the further characterization of Nav1.8-IN-8 and

other selective Nav1.8 inhibitors. A thorough understanding of its chemical and

pharmacological properties is essential for its effective application in preclinical research and

drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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